molecular formula C12H10ClNO2S B14010816 [(7-Chloro-3-methylquinolin-4-yl)sulfanyl]acetic acid CAS No. 5443-01-6

[(7-Chloro-3-methylquinolin-4-yl)sulfanyl]acetic acid

Cat. No.: B14010816
CAS No.: 5443-01-6
M. Wt: 267.73 g/mol
InChI Key: PSLQZFKHPIRPMU-UHFFFAOYSA-N
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Description

Acetic acid,2-[(7-chloro-3-methyl-4-quinolinyl)thio]- is a compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid,2-[(7-chloro-3-methyl-4-quinolinyl)thio]- typically involves the reaction of 7-chloro-3-methyl-4-quinoline with acetic acid in the presence of a suitable catalyst. The reaction conditions often include heating the mixture to a specific temperature to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve scalable and environmentally friendly procedures. These methods are designed to ensure high yield and purity of the final product. The use of advanced techniques such as microwave irradiation and the employment of specific reagents can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Acetic acid,2-[(7-chloro-3-methyl-4-quinolinyl)thio]- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield quinoline N-oxides, while reduction reactions may produce quinoline derivatives with reduced functional groups .

Scientific Research Applications

Acetic acid,2-[(7-chloro-3-methyl-4-quinolinyl)thio]- has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications in treating various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of acetic acid,2-[(7-chloro-3-methyl-4-quinolinyl)thio]- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to acetic acid,2-[(7-chloro-3-methyl-4-quinolinyl)thio]- include other quinoline derivatives such as:

  • 2-chloroquinoline-3-carbaldehyde
  • 7-chloro-4-quinolinol
  • 7-chloro-3-methylquinoline

Uniqueness

What sets acetic acid,2-[(7-chloro-3-methyl-4-quinolinyl)thio]- apart from these similar compounds is its unique thioether linkage, which may confer distinct biological activities and chemical reactivity. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

CAS No.

5443-01-6

Molecular Formula

C12H10ClNO2S

Molecular Weight

267.73 g/mol

IUPAC Name

2-(7-chloro-3-methylquinolin-4-yl)sulfanylacetic acid

InChI

InChI=1S/C12H10ClNO2S/c1-7-5-14-10-4-8(13)2-3-9(10)12(7)17-6-11(15)16/h2-5H,6H2,1H3,(H,15,16)

InChI Key

PSLQZFKHPIRPMU-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C2C=C(C=CC2=C1SCC(=O)O)Cl

Origin of Product

United States

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